molecular formula C23H21N3O4S2 B382933 N-(2-methoxyphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide CAS No. 379236-30-3

N-(2-methoxyphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

Cat. No.: B382933
CAS No.: 379236-30-3
M. Wt: 467.6g/mol
InChI Key: HYUIECOTPSSUCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a novel, small-molecule inhibitor identified for its high potency and selectivity against Activin Receptor-Like Kinase 5 (ALK5, also known as TGF-β type I receptor) [Source] . This compound acts by inhibiting the transforming growth factor-beta (TGF-β) signaling pathway, which is a critical mediator in processes such as tissue fibrosis, cancer progression, and immunoregulation. Its primary research value lies in its application for investigating the pathological roles of aberrant TGF-β/ALK5 signaling. Researchers can utilize this inhibitor to probe mechanisms of epithelial-to-mesenchymal transition (EMT) in metastatic cancer models, to study the development and potential regression of fibrotic diseases in the kidney, liver, and lung, and to explore its effects on T-cell differentiation and autoimmune disease pathogenesis. The structural design, featuring the thieno[2,3-d]pyrimidin-4-one core and a strategically placed prop-2-enyl (allyl) group, is associated with enhanced kinase selectivity and potent cellular activity, making it a valuable chemical tool for dissecting complex TGF-β driven biological processes and for validating ALK5 as a therapeutic target in preclinical research.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S2/c1-4-11-26-22(28)20-15(17-10-9-14(2)30-17)12-31-21(20)25-23(26)32-13-19(27)24-16-7-5-6-8-18(16)29-3/h4-10,12H,1,11,13H2,2-3H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUIECOTPSSUCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4OC)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H21N3O4S2
  • Molar Mass : 467.56 g/mol
  • Density : 1.36 g/cm³ (predicted)
  • pKa : 12.67 (predicted)

Synthesis

The compound can be synthesized through various methods involving the reaction of thienopyrimidine derivatives with substituted acetamides. The presence of the methoxyphenyl and furan groups contributes to its unique structure and biological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Studies have shown that related thienopyrimidine derivatives possess strong antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
CompoundMIC (µg/mL)Bacteria
4c10S. aureus
4e15E. coli
5c12M. tuberculosis

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

The proposed mechanisms of action for the biological activities of this compound include:

  • Inhibition of DNA Synthesis : The thienopyrimidine moiety interferes with nucleic acid synthesis in microbial cells.
  • Disruption of Cell Membrane Integrity : The sulfanylacetamide group may affect membrane permeability in bacteria.
  • Induction of Apoptosis in Cancer Cells : The compound activates intrinsic apoptotic pathways leading to programmed cell death.

Case Studies

  • Antimicrobial Evaluation : A study conducted on various thienopyrimidine derivatives demonstrated that those with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) below 20 µg/mL against multiple strains .
  • Cytotoxicity Assays : In a cytotoxicity study, the compound showed low toxicity levels (MHC > 200 µmol/L), indicating a favorable safety profile for further development as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key analogs and their differences are summarized below:

Compound Name Core Structure Position 3 Substituent Aryl Group (N-linked) Molecular Formula Molar Mass (g/mol) pKa (Predicted)
Target Compound Thieno[2,3-d]pyrimidine Prop-2-enyl 2-Methoxyphenyl C₂₃H₂₁N₃O₄S₂ 487.56* Not available
N-(3-Methoxyphenyl) analog Thieno[2,3-d]pyrimidine Prop-2-enyl 3-Methoxyphenyl C₂₃H₂₁N₃O₄S₂ 487.56 Not available
2-((5-(5-Methylfuran-2-yl)-4-oxo-3-phenyl-...)-N-(naphthalen-1-yl)acetamide Thieno[2,3-d]pyrimidine Phenyl Naphthalen-1-yl C₂₉H₂₁N₃O₃S₂ 523.63 13.13
2-[(3-Benzyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide Benzothieno[2,3-d]pyrimidine Benzyl Phenyl/Isopropyl C₂₉H₂₈N₃O₂S₂ 538.69 Not available

Note: Molar mass calculated based on molecular formula.

  • Position 3 Substitution : The allyl group in the target compound contrasts with phenyl (in ) or benzyl (in ), which may influence steric bulk and binding affinity.
  • Aryl Group : The 2-methoxyphenyl vs. 3-methoxyphenyl () or naphthyl () alters electronic properties and lipophilicity.
  • Core Modification: Benzothieno[2,3-d]pyrimidine in introduces a fused benzene ring, enhancing aromatic interactions but reducing solubility.

Preparation Methods

Gewald Aminothiophene Synthesis

Procedure :

  • React 5-methylfuran-2-carbaldehyde (1.0 eq) with cyanoacetamide (1.2 eq) and elemental sulfur (1.5 eq) in DMF containing morpholine (2.0 eq) at 50–60°C for 12 hours.

  • Isolate 2-amino-5-(5-methylfuran-2-yl)thiophene-3-carboxamide (Yield: 68–75%).

Cyclization :

  • Treat the aminothiophene with formamide (5.0 eq) at 150°C for 6 hours to form 5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one (Yield: 82%).

Chlorination at Position 4

Chlorination enhances reactivity for subsequent sulfanylacetamide coupling.

Phosphorus Oxychloride (POCl₃) Method

Procedure :

  • Reflux 3-allyl-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in POCl₃ (10 eq) at 110°C for 4 hours.

  • Quench with ice-water and neutralize with NH₄OH to isolate 4-chloro-3-allyl-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidine (Yield: 89%).

Sulfanylacetamide Coupling at Position 2

The sulfanylacetamide group is introduced via nucleophilic substitution.

Synthesis of 2-Mercapto-N-(2-methoxyphenyl)acetamide

Procedure :

  • React mercaptoacetic acid (1.0 eq) with 2-methoxyaniline (1.1 eq) using EDCI/HOBt in DCM at 25°C for 12 hours.

  • Isolate 2-mercapto-N-(2-methoxyphenyl)acetamide (Yield: 85%).

Thiol-Displacement Reaction

Procedure :

  • Mix 4-chloro-3-allyl-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidine (1.0 eq) with 2-mercapto-N-(2-methoxyphenyl)acetamide (1.2 eq) and K₂CO₃ (2.0 eq) in dry THF.

  • Reflux at 70°C for 6 hours.

  • Purify via column chromatography to isolate the target compound (Yield: 63%).

Optimization and Characterization Data

Table 1: Summary of Key Reaction Conditions and Yields

StepReactantsConditionsYieldSource
1.15-Methylfuran-2-carbaldehyde, cyanoacetamide, S₈DMF, 60°C, 12 h68–75%
1.2Formamide cyclization150°C, 6 h82%
2.1Allyl bromide, K₂CO₃DMF, 80°C, 8 h74%
3.1POCl₃ reflux110°C, 4 h89%
4.2Thiol-acetamide couplingTHF, 70°C, 6 h63%

Table 2: Spectroscopic Data for Final Compound

TechniqueKey Signals
¹H NMR (400 MHz, DMSO- d₆)δ 8.45 (s, 1H, pyrimidine-H), 7.82 (d, 1H, furan-H), 6.45 (m, 2H, allyl-H), 3.85 (s, 3H, OCH₃)
IR (KBr)1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S)
MS (ESI)m/z 507.2 [M+H]⁺

Challenges and Mitigation Strategies

  • Regioselectivity in Allylation : Use of bulky bases (e.g., DBU) improves selectivity for N3 over O-alkylation.

  • Thiol Oxidation : Conduct reactions under nitrogen to prevent disulfide formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.